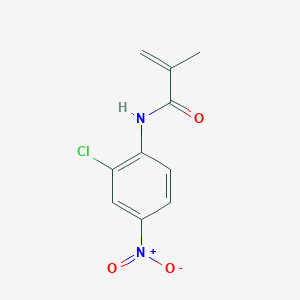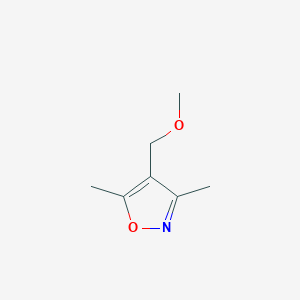
N-(2-chloro-4-nitrophenyl)-2-methylacrylamide
Übersicht
Beschreibung
“N-(2-chloro-4-nitrophenyl)-2-methylacrylamide” is a chemical compound with the linear formula C13H7Cl2N3O5 . It has a molecular weight of 356.124 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-4-nitrophenyl)-2-methylacrylamide” is characterized by the presence of chlorine, nitrogen, and oxygen atoms in its structure . The presence of these atoms contributes to the compound’s unique chemical properties.Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-chloro-4-nitrophenyl)-2-methylacrylamide” are not available, related compounds have been studied. For instance, “2-chloro-4-nitrophenol” is known to undergo degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-chloro-4-nitrophenyl)-2-methylacrylamide, such as N-(4-nitrophenyl)acrylamide, have been extensively studied. These studies involve experimental and theoretical approaches, including Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopic techniques, and computational methods like Density Functional Theory. Such compounds have been investigated for their chemical reactivity descriptors, interaction with biological molecules, and cytotoxicity on cancer cell lines, showing potential for biomedical research due to their low toxicity on cancer cells (Tanış, Çankaya, & Yalçın, 2019).
Antidiabetic and Antimicrobial Potential
Derivatives of N-(2-chloro-4-nitrophenyl)-2-methylacrylamide have been evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, as well as for antimicrobial potential. Some derivatives have shown significant antidiabetic and antimicrobial activities, supported by docking and molecular dynamic studies. This demonstrates their promise in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).
Material Science Applications
The application of N-(2-chloro-4-nitrophenyl)-2-methylacrylamide and its related compounds extends to material science, particularly in the synthesis of polymers with specific functions. For instance, copolymerization studies involving 4-nitrophenyl acrylate, a related compound, have explored the synthesis and characterization of polymers for potential use in corrosion inhibitors and drug delivery systems. These studies highlight the versatility of these compounds in creating materials with tailored properties for various industrial applications (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(2)10(14)12-9-4-3-7(13(15)16)5-8(9)11/h3-5H,1H2,2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCTBKCFIJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233293 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303985-92-4 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303985-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-nitrophenyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-((3-chloro-5-trifluoromethyl)pyridyl)-4-piperidine]ketal](/img/structure/B3122752.png)
![3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3122779.png)
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122789.png)
![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B3122794.png)

![3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3122801.png)

![2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3122815.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3122817.png)